molecular formula C10H12N4O2S B11972768 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide

2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide

Cat. No.: B11972768
M. Wt: 252.30 g/mol
InChI Key: KBSCJUZOUXOAKM-WLRTZDKTSA-N
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Description

2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . This compound is known for its unique structure, which includes an aminocarbothioyl group and a carbohydrazonoyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with thiosemicarbazide to form the intermediate 4-(2-(aminocarbothioyl)carbohydrazonoyl)phenol. This intermediate is then reacted with chloroacetic acid to yield the final product, 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, in the treatment of allergic rhinitis, the compound regulates the activation of caspase-1, an enzyme involved in the inflammatory response. By inhibiting caspase-1, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby alleviating inflammation .

Comparison with Similar Compounds

2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C10H12N4O2S/c11-9(15)6-16-8-3-1-7(2-4-8)5-13-14-10(12)17/h1-5H,6H2,(H2,11,15)(H3,12,14,17)/b13-5+

InChI Key

KBSCJUZOUXOAKM-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)OCC(=O)N

Origin of Product

United States

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